An In-depth Technical Guide to the Chemical Properties of H-Gly-Ala-Leu-OH
An In-depth Technical Guide to the Chemical Properties of H-Gly-Ala-Leu-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of the tripeptide H-Gly-Ala-Leu-OH, also known as Glycyl-L-Alanyl-L-Leucine. This document includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis, purification, and characterization, and a discussion of its potential biological significance.
Core Chemical Properties
H-Gly-Ala-Leu-OH is a tripeptide composed of the amino acids glycine, alanine, and leucine. Its structure and fundamental properties are summarized below.
Table 1: Physicochemical Properties of H-Gly-Ala-Leu-OH
| Property | Value | Source |
| IUPAC Name | (2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-4-methylpentanoic acid | [1] |
| Synonyms | Gly-Ala-Leu, Glycyl-L-Alanyl-L-Leucine | [1] |
| CAS Number | 22849-49-6 | [2][3] |
| Molecular Formula | C₁₁H₂₁N₃O₄ | [1] |
| Molecular Weight | 259.30 g/mol | [1] |
| Canonical SMILES | CC(C)C--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)CN | [1] |
| Exact Mass | 259.15320616 Da | [4] |
| Topological Polar Surface Area | 122 Ų | [4] |
| XLogP3-AA | -2.9 | [4] |
Table 2: Estimated Acid-Base Properties of H-Gly-Ala-Leu-OH
| Ionizable Group | Estimated pKa |
| α-Carboxyl (C-terminus of Leucine) | ~2.36 |
| α-Amino (N-terminus of Glycine) | ~9.78 |
Note: pKa values are estimated based on the typical pKa values of the terminal amino acids in a peptide chain.
Experimental Protocols
This section details the methodologies for the synthesis, purification, and characterization of H-Gly-Ala-Leu-OH.
Solid-phase peptide synthesis is a widely used method for the chemical synthesis of peptides. The following is a general protocol based on the Fmoc/tBu strategy.
Protocol 2.1.1: Solid-Phase Synthesis of H-Gly-Ala-Leu-OH
-
Resin Preparation: Start with a pre-loaded Fmoc-L-Leu-Wang resin. Swell the resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the leucine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (Alanine): Activate Fmoc-L-Ala-OH (3 equivalents) with a coupling reagent such as HBTU (3 equivalents) and a base like DIPEA (6 equivalents) in DMF. Add the activated amino acid solution to the resin and agitate for 2 hours. Monitor the reaction completion using a Kaiser test. Wash the resin with DMF.
-
Fmoc Deprotection: Repeat the Fmoc deprotection step to remove the protecting group from the newly added alanine.
-
Amino Acid Coupling (Glycine): Activate Fmoc-Gly-OH (3 equivalents) with HBTU/DIPEA in DMF and couple it to the deprotected dipeptide-resin as described in step 3. Wash the resin with DMF.
-
Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal glycine.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v), for 2-3 hours to cleave the peptide from the resin and remove any side-chain protecting groups.
-
Peptide Precipitation and Isolation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.
The crude peptide is purified using RP-HPLC to obtain a high-purity product.
Protocol 2.2.1: RP-HPLC Purification of H-Gly-Ala-Leu-OH
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of Buffer A and Buffer B.
-
Column and Buffers: Use a C18 stationary phase column. Prepare two mobile phases:
-
Buffer A: 0.1% TFA in water.
-
Buffer B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: Equilibrate the column with a low percentage of Buffer B (e.g., 5%). Inject the sample and elute with a linear gradient of increasing Buffer B concentration (e.g., 5-60% Buffer B over 30 minutes) at a flow rate of 1 mL/min for an analytical column or scaled up accordingly for a preparative column.[5]
-
Detection and Fraction Collection: Monitor the elution of the peptide at 214 nm and 280 nm. Collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
The identity and purity of the synthesized peptide are confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Protocol 2.3.1: Mass Spectrometry
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Analysis: Infuse the sample into the ESI-MS. Acquire the mass spectrum in positive ion mode.
-
Expected Result: A major peak corresponding to the [M+H]⁺ ion of H-Gly-Ala-Leu-OH (calculated m/z = 260.16).
Protocol 2.3.2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Technique: ¹H NMR and ¹³C NMR.
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Analysis: Acquire ¹H and ¹³C NMR spectra.
-
Expected ¹H NMR Chemical Shifts (in D₂O, approximate):
-
Glycine α-CH₂: ~3.8 ppm
-
Alanine α-CH: ~4.1 ppm
-
Alanine β-CH₃: ~1.4 ppm
-
Leucine α-CH: ~4.0 ppm
-
Leucine β-CH₂: ~1.6 ppm
-
Leucine γ-CH: ~1.5 ppm
-
Leucine δ-CH₃: ~0.9 ppm (two doublets)
-
-
Expected ¹³C NMR Chemical Shifts (in D₂O, approximate):
-
Glycine α-C: ~43 ppm
-
Alanine α-C: ~52 ppm
-
Alanine β-C: ~19 ppm
-
Leucine α-C: ~54 ppm
-
Leucine β-C: ~42 ppm
-
Leucine γ-C: ~25 ppm
-
Leucine δ-C: ~22, 23 ppm
-
Carbonyl Carbons: ~170-178 ppm
-
Potential Biological Significance
While the specific biological functions of H-Gly-Ala-Leu-OH are not extensively documented, the bioactivity of its constituent amino acids, particularly leucine, suggests potential roles in cellular signaling.
Leucine is a well-established activator of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[6] The mTOR pathway integrates signals from growth factors, nutrients (especially amino acids), and cellular energy status.
Proposed Mechanism of Action:
It is plausible that H-Gly-Ala-Leu-OH, upon cellular uptake and potential intracellular hydrolysis to its constituent amino acids, could contribute to the activation of the mTOR pathway through the action of the released leucine. Leucine sensing involves the Sestrin2 protein, which, in the absence of leucine, binds to and inhibits GATOR2, a positive regulator of mTORC1. The binding of leucine to Sestrin2 disrupts this interaction, allowing GATOR2 to activate the mTORC1 complex.[7]
This guide provides a foundational understanding of the chemical properties and potential biological relevance of H-Gly-Ala-Leu-OH. Further experimental investigation is warranted to fully elucidate its specific biological functions.
References
- 1. Leu-Ala-Gly | C11H21N3O4 | CID 9834954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. H-GLY-ALA-LEU-OH | 22849-49-6 [chemicalbook.com]
- 3. 22849-49-6 | H-Gly-Ala-Leu-OH | Next Peptide [nextpeptide.com]
- 4. Ala-Gly-Leu | C11H21N3O4 | CID 71422467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The dawn of the age of amino acid sensors for the mTORC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
